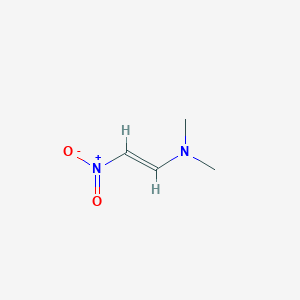

N,N-Dimethyl-2-nitroethenamine

説明

Significance and Role as a Versatile Synthetic Intermediate

1-Dimethylamino-2-nitroethylene serves as a key intermediate in numerous organic reactions, prized for its ability to introduce both a dimethylamino and a nitro functional group into a molecule. guidechem.com This dual functionality allows for the construction of diverse molecular architectures. It is widely employed in the synthesis of heterocyclic compounds, which are integral to many pharmaceuticals and agrochemicals. lookchem.comgoogle.com For instance, it is a crucial reagent in the preparation of 3-(2-nitrovinyl)indoles, which are precursors to various indole-based compounds with significant biological activity. lookchem.comerowid.org The reactivity of the compound also makes it a valuable tool for medicinal chemists in the development of new drug candidates. lookchem.commedchemexpress.com

Historical Context and Evolution of Research

The utility of 1-dimethylamino-2-nitroethylene as a synthetic tool has been recognized for several decades. Early research, such as that published in the Journal of Organic Chemistry in 1977, highlighted its capability to directly add a 2-nitrovinyl side chain to indoles and various substituted benzenes. erowid.org This discovery provided a more direct route to these important intermediates compared to previous methods like the Vilsmeier formylation followed by a Knoevenagel condensation. erowid.org The initial preparation of 1-dimethylamino-2-nitroethylene involved the reaction of the complex formed from N,N-dimethylformamide (DMF) and dimethylsulfate with nitromethane (B149229) in the presence of a base like sodium ethoxide. erowid.org Over time, alternative synthetic methods have been developed, including the reaction of nitromethane with N,N-dimethylformamide dimethyl acetal (B89532). google.com

Overview of Current Research Trajectories and Academic Relevance

Current research continues to explore the diverse applications of 1-dimethylamino-2-nitroethylene. The global market for this compound was valued at approximately USD 1.2 billion in 2023 and is projected to grow, indicating its sustained importance in industrial applications, particularly in the pharmaceutical and agrochemical sectors. dataintelo.com In pharmaceuticals, it is a key building block for synthesizing advanced drug intermediates. dataintelo.com In the agrochemical industry, it is used in the creation of herbicides, insecticides, and fungicides. dataintelo.com

Recent studies have also delved into the atmospheric chemistry of 1-dimethylamino-2-nitroethylene, investigating its OH radical-initiated oxidation to understand its environmental fate. researchgate.net Theoretical studies are being conducted to elucidate reaction mechanisms and predict the products of its reactions. researchgate.net Furthermore, the trend towards "green chemistry" is prompting research into more sustainable and environmentally friendly processes involving this versatile compound. dataintelo.com Its role in the synthesis of novel materials and its application in uncovering new reaction methodologies continue to make it a subject of significant academic and industrial interest. lookchem.comresearchgate.net

Interactive Data Table: Physicochemical Properties of 1-Dimethylamino-2-nitroethylene

| Property | Value | Source |

| Molecular Formula | C4H8N2O2 | lookchem.comnist.gov |

| Molecular Weight | 116.12 g/mol | lookchem.comnih.gov |

| Appearance | Yellow to orange to dark brown to brown crystals or powder | thermofisher.com |

| Melting Point | 103-107 °C | lookchem.com |

| Boiling Point | 161 °C | lookchem.com |

| Flash Point | 51 °C | lookchem.com |

| Density | 1.073 g/cm³ | lookchem.com |

| CAS Number | 1190-92-7 | lookchem.comnist.gov |

Structure

3D Structure

特性

IUPAC Name |

(E)-N,N-dimethyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOVQYWMFZTKMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878745 | |

| Record name | 1-Dimethylamino-2-nitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-92-7, 73430-27-0 | |

| Record name | 1-(Dimethylamino)-2-nitroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dimethyl[(E)-2-nitroethenyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Dimethylamino 2 Nitroethylene

Established Synthetic Pathways

Two primary and well-documented routes for the synthesis of 1-Dimethylamino-2-nitroethylene involve the reaction of nitromethane (B149229) with either N,N-Dimethylformamide dimethyl acetal (B89532) or a complex formed from N,N-Dimethylformamide and dimethyl sulfate (B86663).

Condensation of Nitromethane with N,N-Dimethylformamide Dimethyl Acetal

A prevalent method for preparing 1-Dimethylamino-2-nitroethylene involves the direct condensation of nitromethane with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). google.com This reaction is notable for its use of readily available starting materials. google.com The process typically involves reacting nitromethane with DMF-DMA, often in a solvent such as methanol (B129727). google.com The reaction temperature can range from 30 to 85°C, with a reaction time of 0.5 to 2 hours. google.com The molar ratio of N,N-dimethylformamide dimethyl acetal to nitromethane is generally maintained between 1:1 and 2.5:1. google.com This pathway is utilized in the multi-step synthesis of other complex molecules, such as 3-aryl-4-nitroisoxazole compounds. google.com

Silyl (B83357) nitronates, generated in situ from aliphatic nitro compounds, have also been shown to react with dimethylformamide dimethyl acetal to produce 2-nitroenamines like 1-Dimethylamino-2-nitroethylene in moderate to good yields. lookchem.com

Preparation from N,N-Dimethylformamide, Dimethyl Sulfate, and Nitromethane

An alternative established synthesis involves the initial formation of an O-methyl complex from N,N-Dimethylformamide (DMF) and dimethyl sulfate. erowid.org This complex is then reacted with nitromethane in the presence of a base, such as sodium ethoxide in absolute ethanol (B145695), to yield 1-Dimethylamino-2-nitroethylene. erowid.org The formation of the DMF/dimethyl sulfate complex can take two days at room temperature or be accelerated to two hours at 60-80°C. erowid.org In a typical procedure, a solution of sodium metal in absolute ethanol is treated with the DMF/dimethyl sulfate complex and nitromethane. erowid.org The product is obtained after heating, cooling, solvent evaporation, extraction, and recrystallization, with reported yields around 60%. erowid.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of 1-Dimethylamino-2-nitroethylene. Research has explored various conditions to enhance the efficiency of its synthesis. For instance, in the synthesis of a related compound, 1-methylamino-1-methoxy-2-nitroethylene, replacing a highly toxic solvent like methylene (B1212753) dichloride with anhydrous methanol and using a catalyst led to a significant increase in yield from approximately 35-40% to 65%. google.com This approach also offers the advantages of safer production and reduced environmental impact. google.com

The reaction time and temperature are critical variables. In one optimized procedure for a related synthesis, the reaction is heated to 50-80°C and stirred for 2-10 hours. google.com The choice of catalyst and the molar ratios of reactants are also key factors. For example, a molar ratio of 1-methylamino-1-methylthio-2-nitroethylene to methanol to catalyst of 1:20:0.15 has been identified as optimal in a specific synthesis. google.com

While not directly for 1-Dimethylamino-2-nitroethylene, studies on the synthesis of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) demonstrate the effectiveness of using experimental design methods like the Taguchi method to optimize synthesis parameters, achieving yields as high as 79.14%. jmst.info Similar systematic optimization could be applied to the synthesis of 1-Dimethylamino-2-nitroethylene to improve its yield.

Emerging Synthetic Approaches and Process Enhancement

Recent advancements in chemical synthesis have focused on the development of more efficient and environmentally friendly methods. These include the use of novel catalytic systems and the application of green chemistry principles.

Catalytic Systems in 1-Dimethylamino-2-nitroethylene Synthesis

Catalysts play a significant role in modern organic synthesis by improving reaction rates and selectivity. In the synthesis of related nitroethylene (B32686) compounds, various catalysts have been employed. For the synthesis of 1-methylamino-1-methoxy-2-nitroethylene, catalysts such as sodium tert-butoxide, sodium metal, potassium metal, or triethylamine (B128534) have been used. google.com

The development of heterogeneous catalytic systems is a major focus in green chemistry, offering advantages like catalyst stability, reusability, and ease of separation. nih.gov For example, platinum on carbon (Pt/C) has been used in catalytic hydrogenations, with additives like 4-(dimethylamino)pyridine (DMAP) enhancing activity and selectivity. nih.gov While this specific example pertains to hydrogenation, it highlights the potential for developing specialized catalytic systems for the synthesis of 1-Dimethylamino-2-nitroethylene that could improve efficiency and reduce waste. The use of metal-based heterogeneous catalysts is also prominent in one-pot syntheses, which streamline processes and reduce the need for intermediate purification steps. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Methods

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. acs.orgnih.gov This includes preventing waste, maximizing atom economy, and using less hazardous chemicals. acs.org

One key principle is the reduction of derivatives and protecting groups, which can be achieved through the use of highly specific enzymes. acs.org Solvent-free, one-pot, and multicomponent reactions are also aligned with green chemistry principles by reducing waste and increasing efficiency. nih.gov For instance, the use of water as a solvent and ultrasound activation in catalyst-free conditions has been successfully applied to the synthesis of 2-aminothiophenes, a related class of compounds. nih.gov

3 Considerations for Continuous Flow Synthesis

The adaptation of the synthesis of 1-Dimethylamino-2-nitroethylene to a continuous flow process presents a compelling avenue for process intensification, offering potential enhancements in safety, efficiency, and scalability over traditional batch methods. While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry and data from related processes provide a strong basis for considering its implementation.

The synthesis of nitro compounds, in general, can be hazardous, and flow chemistry offers significant advantages in managing these risks. ewadirect.com Continuous flow reactors, with their small reaction volumes, provide superior control over reaction parameters such as temperature and pressure, and allow for the rapid dissipation of heat, which is a critical advantage for potentially exothermic nitration reactions. ewadirect.com

A Chinese patent describes a batch synthesis of 1-Dimethylamino-2-nitroethylene by the reaction of nitromethane with N,N-dimethylformamide dimethyl acetal. google.com The reaction is carried out in methanol at a temperature of 30-85°C for 0.5-2 hours. google.com Translating this batch process to a continuous flow system would involve pumping the reactant streams through a heated microreactor or a packed-bed reactor.

Key parameters from the batch synthesis that would need to be optimized for a continuous flow process are summarized in the table below.

Table 1: Batch Synthesis Parameters for 1-Dimethylamino-2-nitroethylene and Considerations for Continuous Flow Adaptation

| Parameter | Batch Process Details google.com | Considerations for Continuous Flow |

|---|---|---|

| Reactants | Nitromethane, N,N-dimethylformamide dimethyl acetal | Precise molar ratio control through independent pump speeds. |

| Solvent | Methanol | Solvent choice may be revisited to optimize solubility and reduce boiling point constraints under pressure. |

| Temperature | 30-85°C | A heated flow reactor would allow for precise temperature control and rapid heating/cooling, potentially improving reaction kinetics and selectivity. |

| Reaction Time | 0.5-2 hours | Residence time in a flow reactor can be precisely controlled by adjusting the flow rate and reactor volume, potentially reducing reaction times significantly. |

| Product Isolation | Not specified in detail | Inline purification techniques, such as continuous crystallization or liquid-liquid extraction, could be integrated into the flow setup. |

The potential for enhanced safety is a primary driver for moving towards a continuous flow synthesis of 1-Dimethylamino-2-nitroethylene. The ability to handle hazardous intermediates and reagents in small, continuously processed quantities minimizes the risk associated with large-scale batch reactions. seqens.com Furthermore, the improved heat and mass transfer in flow reactors can lead to higher yields and purities by minimizing the formation of byproducts. seqens.com

The development of a continuous flow process for 1-Dimethylamino-2-nitroethylene would also align with the broader trend of implementing greener and more sustainable chemical manufacturing processes. Flow chemistry often leads to a significant reduction in solvent consumption and energy usage compared to batch processing. seqens.com While empirical data for the continuous flow synthesis of this specific nitroenamine is yet to be published, the well-established benefits of flow chemistry for similar transformations strongly suggest that it is a viable and advantageous approach to explore.

Reactivity and Reaction Pathways of 1 Dimethylamino 2 Nitroethylene

Nucleophilic Addition Reactions

The polarized nature of the double bond in 1-dimethylamino-2-nitroethylene makes it an excellent substrate for nucleophilic addition reactions. The electron-withdrawing nitro group renders the β-carbon electrophilic and susceptible to attack by a wide array of nucleophiles.

Addition-Elimination Reactions with Nucleophiles

A prominent reaction pathway for 1-dimethylamino-2-nitroethylene involves an addition-elimination mechanism with various nucleophiles. In this process, the nucleophile initially adds to the electrophilic β-carbon, forming a tetrahedral intermediate. Subsequent elimination of the dimethylamino group, a good leaving group, regenerates the double bond and yields the substituted product. This reaction is particularly effective with electron-rich aromatic compounds and other soft nucleophiles. researchgate.net

This methodology is widely employed for the introduction of the 2-nitrovinyl group into different molecular frameworks. The reaction is often facilitated by the use of an acid catalyst, such as trifluoroacetic acid, which activates the nitroenamine for nucleophilic attack. researchgate.net

Michael Addition Reactions with Various Acceptors

In the context of Michael additions, 1-dimethylamino-2-nitroethylene typically functions as a Michael acceptor due to the electrophilic nature of its β-carbon. It readily reacts with a variety of Michael donors, which are stabilized carbanions or other nucleophiles. nih.gov This reaction provides a powerful tool for the formation of new carbon-carbon bonds.

Common Michael donors that react with 1-dimethylamino-2-nitroethylene include active methylene (B1212753) compounds, where the methylene group is flanked by two electron-withdrawing groups. Examples of such donors include malonates and nitroalkanes. The resulting adducts can then be further manipulated to synthesize more complex molecules. Organocatalytic methods have also been developed to achieve asymmetric Michael additions, leading to the formation of chiral products with high enantioselectivity. nih.gov

| Michael Donor | Product Type | Reference |

| Aldehydes | γ-Nitroaldehydes | nih.gov |

| Ketones | γ-Nitroketones | nih.gov |

| Malonates | Substituted nitroalkanes | colab.ws |

| Nitroalkanes | Substituted nitroalkanes | colab.ws |

Reactions with Indole (B1671886) Derivatives to Form 3-(2-Nitrovinyl)indoles

A significant application of the addition-elimination reactivity of 1-dimethylamino-2-nitroethylene is its reaction with indole and its derivatives. This reaction provides a direct and efficient route to 3-(2-nitrovinyl)indoles, which are valuable intermediates in the synthesis of various biologically active compounds, including tryptamines and other alkaloids. lookchem.comerowid.org

The reaction typically proceeds by treating the indole with 1-dimethylamino-2-nitroethylene in the presence of a strong acid, such as trifluoroacetic acid (TFAA). erowid.org The indole, acting as a nucleophile, attacks the β-carbon of the activated nitroenamine, leading to the substitution of the dimethylamino group and the formation of the 3-(2-nitrovinyl)indole product. lookchem.comerowid.org

| Indole Derivative | Reaction Conditions | Product | Yield | Reference |

| Indole | TFAA, ice-bath to room temp. | 3-(2-Nitrovinyl)indole | ~80% | erowid.org |

| 4-Acetoxyindole (B1630585) | TFAA, 55°C | 3-(2-Nitrovinyl)-4-acetoxyindole | ~80% | erowid.org |

Reactivity with Carbon Nucleophiles (e.g., Lithium Enolates, Grignard Reagents)

1-Dimethylamino-2-nitroethylene readily reacts with strong carbon nucleophiles such as Grignard reagents and lithium enolates. researchgate.net In these reactions, the carbon nucleophile adds to the β-carbon, and the dimethylamino group is subsequently eliminated, leading to the formation of a new carbon-carbon bond and a nitroalkene derivative.

Grignard reagents (R-MgX) react to introduce an alkyl or aryl group at the β-position. colab.ws Similarly, lithium enolates, generated from ketones or esters by treatment with a strong base like lithium diisopropylamide (LDA), can be used to form γ-nitro ketones or esters. researchgate.netmasterorganicchemistry.commakingmolecules.commasterorganicchemistry.com These reactions are valuable for constructing more complex carbon skeletons.

| Carbon Nucleophile | Reagent | Product Type | Reference |

| Grignard Reagent | R-MgX | β-Substituted nitroalkenes | researchgate.netcolab.ws |

| Lithium Enolate | LDA, Ketone/Ester | γ-Nitro ketones/esters | researchgate.netmasterorganicchemistry.commakingmolecules.commasterorganicchemistry.com |

Reactions with Oxygen Nucleophiles and Alkali Treatment

The reaction of 1-dimethylamino-2-nitroethylene with oxygen nucleophiles, such as alkoxides, and its behavior under alkaline conditions are also of synthetic interest. Treatment with alkoxides, like sodium methoxide, can lead to the substitution of the dimethylamino group to form the corresponding 1-alkoxy-2-nitroethylene. longdom.org

Under alkali treatment, such as with sodium hydroxide, hydrolysis of 1-dimethylamino-2-nitroethylene can occur. The exact products of hydrolysis can vary depending on the reaction conditions, but it generally leads to the cleavage of the enamine moiety. Theoretical studies on the oxidation initiated by hydroxyl radicals suggest that OH-addition to the double bond is a favorable process. researchgate.net

Cycloaddition Reactions

1-Dimethylamino-2-nitroethylene can participate in cycloaddition reactions, acting as a versatile building block for the construction of cyclic and heterocyclic systems. Its electron-deficient double bond makes it a good dienophile or dipolarophile in these transformations.

The compound can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. masterorganicchemistry.comyoutube.comyoutube.combeilstein-journals.org In these reactions, 1-dimethylamino-2-nitroethylene acts as the 2π-electron component (dienophile), reacting with a 4π-electron diene to form a six-membered ring. The presence of the electron-withdrawing nitro group enhances its reactivity as a dienophile.

Furthermore, 1-dimethylamino-2-nitroethylene can participate in [3+2] cycloadditions with 1,3-dipoles, such as nitrones. wikipedia.orgnih.govsci-rad.com This type of reaction leads to the formation of five-membered heterocyclic rings. For instance, the reaction with a nitrone would yield an isoxazolidine (B1194047) derivative. A patent describes a cyclization reaction involving 1-dimethylamino-2-nitroethylene to produce 3-aryl-4-nitroisoxazole compounds. google.com

| Cycloaddition Type | Reactant Partner | Product Type | Reference |

| [4+2] Cycloaddition | Diene | Substituted cyclohexene (B86901) derivative | masterorganicchemistry.comyoutube.comyoutube.combeilstein-journals.org |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine derivative | wikipedia.orgnih.govsci-rad.com |

| Cyclization | Aryl chloro-oxime | 3-Aryl-4-nitroisoxazole | google.com |

Regioselective [3+2] Cycloaddition with 4-Azidofuroxans

The reaction of 1-dimethylamino-2-nitroethylene with organic azides can lead to the formation of 1,5-disubstituted 1,2,3-triazoles. neliti.comresearchgate.net This type of reaction, a [3+2] cycloaddition, involves the joining of a three-atom system (the azide) with a two-atom system (the alkene of DMANE). Research has shown that such reactions can be regioselective, meaning one constitutional isomer is predominantly formed. researchgate.netnih.gov Specifically, the reaction between nitroolefins and azides can be catalyzed to produce these triazole derivatives. researchgate.net While the specific reaction of DMANE with 4-azidofuroxans is not detailed in the provided results, the general reactivity pattern of nitroalkenes with azides suggests a pathway to triazole formation. neliti.comresearchgate.net

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com Nitroalkenes are known to act as activated dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the nitro group. wikipedia.orgchemtube3d.com This enhances the reactivity of the double bond towards electron-rich dienes. wikipedia.org While the provided search results confirm that nitroethylene (B32686) derivatives readily participate in Diels-Alder reactions, specific examples detailing the use of 1-dimethylamino-2-nitroethylene as a dienophile are not explicitly described. drexel.eduresearchgate.netnih.gov

Electrophilic Aromatic Substitution (Friedel-Crafts Type Reactions)

1-Dimethylamino-2-nitroethylene is utilized in electrophilic aromatic substitution reactions, particularly with electron-rich aromatic compounds, in a manner akin to a Friedel-Crafts reaction. researchgate.netwikipedia.org In these reactions, the dimethylamino group acts as a leaving group and is replaced by the aromatic ring. researchgate.net A notable application is the nitro-olefination of indoles, where DMANE reacts with indoles to form 3-(2-nitrovinyl)indoles. lookchem.comacs.orgerowid.org This reaction is often carried out in the presence of an acid catalyst like trifluoroacetic acid. researchgate.neterowid.org It is important to note that traditional Friedel-Crafts reactions often fail with strongly deactivated rings, such as those bearing a nitro group, or with rings containing amine substituents that can react with the Lewis acid catalyst. libretexts.orgvaia.com

Oxidation and Atmospheric Chemistry

The atmospheric chemistry of 1-dimethylamino-2-nitroethylene is of interest due to its potential role in ozone formation. researchgate.net

Theoretical studies on the oxidation of DMANE initiated by hydroxyl (OH) radicals have shown that the initial reaction can proceed via two main pathways: OH-addition to the double bond and H-atom abstraction. researchgate.netresearchgate.net The OH-addition reaction is found to be more favorable than H-atom abstraction. researchgate.net The rate constants for the formation of the DMANE-OH adduct intermediates are significantly higher than those for the ozonolysis of other nitroenamines, highlighting the importance of OH-initiated reactions in the atmospheric degradation of these compounds. researchgate.net Subsequent reactions of the initially formed radicals can lead to various products. researchgate.net

| Reaction Pathway | Relative Favorability |

| OH-Addition | More Favorable |

| H-Atom Abstraction | Less Favorable |

This table summarizes the relative favorability of the initial reaction pathways in the OH radical-initiated oxidation of DMANE.

Studies on the ozonolysis of 1-dimethylamino-2-nitroethylene have been conducted in both the gas phase and at the gas-solid interface to understand its environmental fate. nih.govescholarship.orgnih.govacs.orgresearchgate.net The presence of both a nitro group and an amino group on the double bond has counterbalancing effects on the reaction rate with ozone. nih.govescholarship.orgnih.govacs.orgresearchgate.net The nitro group tends to decrease the rate constant for ozonolysis compared to simple alkenes, while the amino group has the opposite effect. nih.govescholarship.orgnih.govacs.org

The reaction of ozone with DMANE can lead to the formation of products such as dimethylformamide and formaldehyde. nih.govescholarship.orgnih.govacs.orgresearchgate.net The initial site of ozone attack can be either the carbon-carbon double bond or the amino group, depending on the reaction conditions. nih.govnih.govacs.org In the gas phase, the reaction of ozone with the double bond is often the predominant pathway. acs.org

A multiphase kinetics model has been used to determine the rate constants for the gas-solid kinetics of DMANE ozonolysis. nih.govescholarship.orgnih.govacs.orgresearchgate.net

| Reaction Phase | Rate Constant |

| Surface Reaction | 1.8 × 10⁻⁹ cm² molecule⁻¹ s⁻¹ |

| Bulk Reaction | 1 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ |

This table presents the rate constants for the gas-solid ozonolysis of 1-dimethylamino-2-nitroethylene. nih.govescholarship.orgnih.govacs.orgresearchgate.net

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of 1-dimethylamino-2-nitroethylene are significantly influenced by atmospheric oxidation processes. Theoretical studies have investigated its reaction with hydroxyl (OH) radicals, which are ubiquitous in the troposphere and a primary driver of the degradation of volatile organic compounds.

The gas-phase reaction of 1-dimethylamino-2-nitroethylene is primarily initiated by OH radicals. researchgate.net This oxidation process leads to the formation of several degradation products. researchgate.net The presence of both a nitro group and an amino group on the ethylene (B1197577) backbone has counterbalancing effects on the reaction rate constant compared to simple alkenes. researchgate.net While a nitro group tends to decrease the rate constant by 2-3 orders of magnitude, the amino group has an opposing, rate-enhancing effect. researchgate.net

Key degradation products resulting from the OH radical-initiated oxidation have been identified, including compounds with potential health implications. researchgate.net

Table 1: Identified Degradation Products from OH-Initiated Oxidation

| Product Name | Molecular Formula |

|---|---|

| Dimethylformamide | C₃H₇NO |

| Formaldehyde | CH₂O |

This table summarizes key products identified in a theoretical study of the atmospheric degradation of 1-dimethylamino-2-nitroethylene. researchgate.net

Radical Reactions and Associated Mechanistic Investigations

The reaction of 1-dimethylamino-2-nitroethylene with OH radicals has been a subject of detailed mechanistic investigation through theoretical calculations. researchgate.net These studies explore the initial steps of the atmospheric oxidation process, which can proceed via two main pathways: OH-radical addition to the carbon-carbon double bond or H-atom abstraction from the methyl groups of the dimethylamino moiety or the vinyl group. researchgate.net

Computational studies, using methods such as M06-2X and ɷB97X-D levels of theory, have shown that the OH-addition pathway is significantly more favorable than the H-abstraction pathway. researchgate.net The calculations indicate a lower energy barrier for the addition of the OH radical to both the α-carbon (Cα, adjacent to the dimethylamino group) and the β-carbon (Cβ, adjacent to the nitro group), leading to the formation of radical adduct intermediates. researchgate.net

The potential energy surface for the initial reactions shows distinct transition states for each pathway. The subsequent reactions of the initial radical adducts involve reactions with other atmospheric species, such as nitrogen oxides (NOx) and hydroperoxy radicals (HO₂), leading to a variety of secondary products. researchgate.net

Table 2: Mechanistic Pathways of OH Radical Reaction

| Reaction Pathway | Description | Energetic Favorability |

|---|---|---|

| OH-Addition | The OH radical adds across the C=C double bond to form a radical intermediate. | More Favorable |

| H-Abstraction | The OH radical abstracts a hydrogen atom from a methyl group or the vinyl group. | Less Favorable |

This table outlines the primary radical reaction pathways investigated for 1-dimethylamino-2-nitroethylene, with favorability determined by theoretical calculations. researchgate.net

Interconversion Reactions and Tautomerism Studies

1-Dimethylamino-2-nitroethylene exists predominantly as the (E)-isomer, as indicated by its IUPAC name, (E)-N,N-dimethyl-2-nitroethenamine, and associated structural identifiers. sigmaaldrich.com This implies the potential for interconversion between (E) and (Z) diastereomers, a common phenomenon in substituted alkenes.

While specific studies focusing solely on the tautomerism of 1-dimethylamino-2-nitroethylene are not extensively detailed, its reactivity profile suggests a high degree of electronic delocalization and the ability to act as a versatile synthon, which is characteristic of molecules with multiple reactive forms. As a nitroenamine, it combines the electron-donating character of the dimethylamino group with the electron-withdrawing nature of the nitro group, making it a "push-pull" alkene.

This electronic structure makes it a highly reactive and versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. rsc.orgresearchgate.net It participates in a wide array of reactions, including Michael additions and cycloadditions, where it can react with various nucleophiles and dienophiles. rsc.orgresearchgate.net The flexibility of the nitro group in subsequent functional group manipulations further expands its synthetic utility. rsc.orgresearchgate.net This broad reactivity in forming diverse structures, such as pyrazoles and pyrrolidines, underscores its ability to undergo transformations that can be conceptually related to the accessibility of different electronic or isomeric states. researchgate.net

Table 3: Examples of Heterocyclic Systems Synthesized from Nitroalkenes

| Heterocycle Class | Reaction Type |

|---|---|

| Pyrrolidines | Michael Addition / Cyclization |

| Pyrazoles | Cycloaddition |

| Spirooxindole-pyrazoline derivatives | One-pot multi-component reaction |

This table provides examples of complex heterocyclic structures that can be synthesized using nitroalkenes like 1-dimethylamino-2-nitroethylene, showcasing their reactive versatility. researchgate.net

Applications of 1 Dimethylamino 2 Nitroethylene in Complex Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and materials. mdpi.comnih.gov 1-Dimethylamino-2-nitroethylene serves as a key reagent in the synthesis of several important classes of these compounds.

Synthesis of Indole-Based Scaffolds

Indole (B1671886) and its derivatives are among the most important heterocyclic structures, frequently found in bioactive natural products and synthetic drugs. nih.govnih.govuninsubria.it 1-Dimethylamino-2-nitroethylene provides a direct method for the introduction of a 2-nitrovinyl group at the 3-position of the indole nucleus. erowid.org This reaction typically proceeds through an addition-elimination mechanism where the electron-rich indole attacks the electrophilic double bond of 1-dimethylamino-2-nitroethylene, with subsequent elimination of dimethylamine. lookchem.comresearchgate.net

The reaction is often carried out in trifluoroacetic acid, which serves as both a solvent and a catalyst. erowid.orgresearchgate.net For instance, the reaction of indole with 1-dimethylamino-2-nitroethylene in trifluoroacetic acid at ice-bath temperature for a short duration affords 3-(2-nitrovinyl)indole in good yield. erowid.org A similar approach has been successfully applied to the synthesis of 4-acetoxy-3-(2-nitrovinyl)indole from 4-acetoxyindole (B1630585). erowid.org The resulting 3-(2-nitrovinyl)indoles are valuable intermediates that can be further transformed, for example, through reduction of the nitro group, to access a variety of tryptamine (B22526) derivatives. erowid.org

Table 1: Synthesis of Indole Derivatives using 1-Dimethylamino-2-nitroethylene

| Starting Material | Product | Reaction Conditions | Yield (%) |

| Indole | 3-(2-Nitrovinyl)indole | Trifluoroacetic acid, 0°C to rt | ~80 |

| 4-Acetoxyindole | 4-Acetoxy-3-(2-nitrovinyl)indole | Trifluoroacetic acid, 55°C | Not specified |

Construction of Triazole Frameworks, e.g., (4-nitro-1,2,3-triazolyl)furoxans

Triazoles are a class of five-membered heterocyclic compounds with a broad spectrum of biological activities. frontiersin.orgnih.gov 1-Dimethylamino-2-nitroethylene has been effectively utilized in the construction of 4-nitro-1,2,3-triazole rings. A notable example is the synthesis of (4-nitro-1,2,3-triazolyl)furoxans. mdpi.com

This synthesis involves a regioselective [3+2] cycloaddition reaction between a 4-azidofuroxan and 1-dimethylamino-2-nitroethylene. mdpi.com The reaction is catalyzed by p-toluenesulfonic acid (p-TSA) and is believed to proceed via an eliminative azide-olefin cycloaddition mechanism, which ensures complete regioselectivity. mdpi.com The process involves the initial formation of a dipolarophile from nitromethane (B149229) and N,N-dimethylformamide dimethyl acetal (B89532), which is then reacted with the 4-azidofuroxan in the presence of the acid catalyst. mdpi.com This method offers a straightforward and efficient route to these complex heterocyclic systems, which have potential applications as nitric oxide (NO) donors. mdpi.com

Formation of Isoxazole (B147169) Derivatives, including 3-Aryl-4-nitroisoxazoles

Isoxazoles are another important class of five-membered heterocycles present in various natural products and pharmaceuticals. patsnap.comnih.govyoutube.com 1-Dimethylamino-2-nitroethylene is a key reactant in the synthesis of 3-aryl-4-nitroisoxazoles. patsnap.comgoogle.com

The synthesis involves a cyclization reaction between an aryl-substituted chloroxime and 1-dimethylamino-2-nitroethylene. google.com The reaction is typically carried out in a suitable solvent such as ethyl acetate (B1210297) in the presence of a base like sodium bicarbonate. google.com This method provides a novel and efficient route to 3-aryl-4-nitroisoxazole compounds with the advantages of mild reaction conditions and readily available starting materials. patsnap.comgoogle.com For example, reacting various substituted chloroximes with 1-dimethylamino-2-nitroethylene at room temperature yields the corresponding 3-aryl-4-nitroisoxazoles in moderate to good yields. google.com

Table 2: Examples of 3-Aryl-4-nitroisoxazole Synthesis

| Aryl Substituent of Chloroxime | Product | Yield (%) |

| 2-Fluorophenyl | 3-(2-Fluorophenyl)-4-nitroisoxazole | 60.3 |

| 3-Fluorophenyl | 3-(3-Fluorophenyl)-4-nitroisoxazole | 57.3 |

| 4-Bromophenyl | 3-(4-Bromophenyl)-4-nitroisoxazole | Not specified |

Assembly of Pyridine (B92270) and Pyrimidine (B1678525) Systems

Pyridine and pyrimidine derivatives are ubiquitous in medicinal chemistry and materials science. nih.govmdpi.commdpi.com While direct, specific examples of the synthesis of pyridine and pyrimidine systems starting from 1-dimethylamino-2-nitroethylene were not the primary focus of the provided search results, its role as a versatile building block for nitrogen-containing heterocycles suggests its potential utility in this area. nih.gov The reactive nature of the nitro-enamine functionality allows for various cyclization strategies with appropriate reaction partners to construct these six-membered heterocyclic rings.

Synthesis of Other Diverse Nitrogen Heterocycles

The utility of 1-dimethylamino-2-nitroethylene extends to the synthesis of a broader range of nitrogen heterocycles. Its ability to act as a synthon for a nitro-ketene aminal makes it a valuable precursor in various annulation reactions. nih.gov For instance, it can react with nucleophiles where the dimethylamino group acts as a leaving group, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the assembly of diverse heterocyclic frameworks. researchgate.net

Precursor for Nitroalkenes and Nitroaromatic Compounds

Beyond its direct use in heterocycle synthesis, 1-dimethylamino-2-nitroethylene also serves as a valuable precursor for other important classes of nitro compounds.

The reaction of 1-dimethylamino-2-nitroethylene with electron-rich aromatic compounds under Friedel-Crafts-type conditions, often using trifluoroacetic acid as a catalyst and solvent, leads to the formation of nitroalkenes. researchgate.net In these reactions, the dimethylamino group is displaced by the aromatic ring. researchgate.net A specific example is the preparation of (E)-1,3-diphenyl-4-nitro-1-butene from (E)-1,3-diphenylpropene and 1-dimethylamino-2-nitroethylene in the presence of DDQ and an acid catalyst. google.com Similarly, its reaction with indoles to form 3-(2-nitrovinyl)indoles is a prime example of its role as a precursor to nitroalkenes. lookchem.comerowid.org These nitroalkenes are, in turn, highly useful intermediates in organic synthesis.

Furthermore, the condensation of 2-methylnitrobenzenes with formamide (B127407) acetals, a reaction closely related to the formation of 1-dimethylamino-2-nitroethylene, yields β-dimethylamino-2-nitrostyrene derivatives. These intermediates can then be reduced to afford indole compounds, demonstrating an indirect pathway where the core reactivity principle of 1-dimethylamino-2-nitroethylene is applied to the synthesis of nitroaromatic precursors for heterocyclic systems. researchgate.net

Role in Pharmaceutical Intermediate Synthesis and Drug Development

1-Dimethylamino-2-nitroethylene serves as a versatile and reactive intermediate in the synthesis of a variety of compounds, particularly those with applications in the pharmaceutical industry. lookchem.com Its utility stems from its unique structure, which features both an electron-donating dimethylamino group and an electron-withdrawing nitro group, making it an excellent building block for constructing more complex molecular architectures. lookchem.commedchemexpress.com The compound is primarily used to introduce a 2-nitrovinyl group (–CH=CHNO₂) into target molecules, a functional group that is a precursor to several important pharmacophores. erowid.org

A significant application of 1-dimethylamino-2-nitroethylene is in the synthesis of indole-based compounds. lookchem.com It readily reacts with indoles through an addition-elimination mechanism to form 3-(2-nitrovinyl)indoles. lookchem.comerowid.org This reaction is a key step in the synthesis of various tryptamine derivatives. For instance, the reaction of 4-acetoxyindole with 1-dimethylamino-2-nitroethylene in trifluoroacetic acid yields 3-(2-Nitrovinyl)-4-acetoxyindole, a direct precursor to the psychedelic compound 4-hydroxytryptamine (B1209533) (psilocin). erowid.org This method provides a more direct route compared to traditional methods that might involve reagents like oxalyl chloride. erowid.org

The reactivity of 1-dimethylamino-2-nitroethylene extends to the synthesis of other heterocyclic systems relevant to drug development. A patented process describes its use in the preparation of 3-aryl-4-nitroisoxazole compounds. google.com In this multi-step synthesis, a substituted aryl compound is converted into a chloroxime intermediate, which then undergoes a cyclization reaction with 1-dimethylamino-2-nitroethylene to yield the target 3-aryl-4-nitroisoxazole. google.com Isoxazole moieties are present in numerous commercially available pharmaceuticals, highlighting the importance of efficient synthetic routes to these scaffolds.

The table below summarizes key synthetic transformations involving 1-dimethylamino-2-nitroethylene for the preparation of pharmaceutical intermediates.

| Starting Material | Reagent(s) | Product | Application/Significance |

| Indole | 1-Dimethylamino-2-nitroethylene, Trifluoroacetic Acid | 3-(2-Nitrovinyl)indole | Precursor to Tryptamines |

| 4-Acetoxyindole | 1-Dimethylamino-2-nitroethylene, Trifluoroacetic Acid | 3-(2-Nitrovinyl)-4-acetoxyindole | Intermediate for 4-Hydroxytryptamine |

| Substituted Aryl Chloroxime | 1-Dimethylamino-2-nitroethylene, Sodium Bicarbonate | 3-Aryl-4-nitroisoxazole | Core structure in various pharmaceuticals |

Synthesis of Specialized Organic Functional Materials (e.g., Solvatochromic Dyes)

The unique electronic properties of molecules derived from 1-dimethylamino-2-nitroethylene make them suitable for applications in materials science, particularly as solvatochromic dyes. Solvatochromism is a phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This property is characteristic of "push-pull" molecules, which contain an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated system. mdpi.comnih.gov

In derivatives of 1-dimethylamino-2-nitroethylene, the dimethylamino group acts as the electron donor, while the nitro group serves as a powerful electron acceptor. This structure facilitates an intramolecular charge transfer (ICT) upon absorption of light. nih.gov The polarity of the surrounding solvent can stabilize the ground state and the excited state of the dye differently. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for light absorption. This results in a bathochromic shift, or a shift to a longer wavelength (red-shift), in the absorption spectrum.

A well-studied example that illustrates this principle is 1-(p-Dimethylaminophenyl)-2-nitroethylene, a nitrostyrene (B7858105) dye closely related to the parent compound. This dye exhibits significant positive solvatochromism. researchgate.net Its absorption maximum shifts dramatically depending on the solvent, demonstrating its sensitivity to the local environment. This sensitivity allows such dyes to be used as probes to investigate the composition of solvent mixtures or the quality of fuels. researchgate.net

The table below presents the solvatochromic shift of the related dye, 1-nitro-2-(4′-dimethylaminophenyl)ethene, in various solvents, illustrating the effect of solvent polarity on the maximum absorption wavelength (λmax). researchgate.net

| Solvent | λmax (nm) | Solvent Polarity (ET(30) kcal/mol) |

| Perfluorohexane (B1679568) | 376.5 | ~31 |

| Toluene | 419.0 | 33.9 |

| Ethanol (B145695) | 448.0 | 51.9 |

| Water | 469.5 | 63.1 |

The significant bathochromic shift of +93 nm observed when moving from perfluorohexane to water underscores the strong solvatochromic behavior of this class of push-pull dyes. researchgate.net This makes derivatives of 1-dimethylamino-2-nitroethylene promising candidates for the development of advanced functional materials, including sensors and molecular probes. researchgate.net

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of 1-dimethylamino-2-nitroethylene in solution. It provides critical insights into the electronic environment of individual atoms and the dynamic processes that the molecule undergoes, such as restricted rotation.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in analyzing the conformation of 1-dimethylamino-2-nitroethylene. The spectrum typically displays signals for the vinylic protons and the protons of the two methyl groups. The chemical shifts of the vinylic protons are particularly sensitive to the electron density distribution across the carbon-carbon double bond. Due to the strong electron-donating effect of the dimethylamino group and the withdrawing effect of the nitro group, these protons resonate in a region that reflects a high degree of polarization of the π-system.

Furthermore, ¹H NMR can be used to study the proportions of different rotamers (rotational isomers) that may exist in solution. The solvent can influence these populations, leading to observable changes in the chemical shifts and coupling constants of the vinylic protons. lookchem.com In some cases, if the rotation around the C-N single bond is slow on the NMR timescale, separate signals for the two methyl groups may be observed, indicating their distinct chemical environments.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinylic CH-N | 5.0 - 5.5 | Doublet |

| Vinylic CH-NO₂ | 7.0 - 7.5 | Doublet |

| N-Methyl (CH₃)₂ | 2.9 - 3.2 | Singlet |

Note: Specific chemical shifts can vary depending on the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies, including Restricted Rotation and Delocalization Effects

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts of the two ethylenic carbons are highly informative. The carbon atom bonded to the dimethylamino group (C1) is typically shielded (appears at a lower chemical shift) compared to a standard alkene carbon, while the carbon atom bonded to the nitro group (C2) is significantly deshielded (appears at a higher chemical shift). This large difference in chemical shifts is a direct consequence of the push-pull electronic effect and the resulting delocalization of π-electron density.

A key phenomenon studied by ¹³C NMR in molecules like 1-dimethylamino-2-nitroethylene is the restricted rotation around the C1-N bond. azom.comst-andrews.ac.uk Due to resonance stabilization, this bond exhibits a partial double-bond character, which creates a significant energy barrier to rotation. azom.com Variable-temperature ¹³C NMR studies can be employed to determine the free energy barrier for this rotation. At low temperatures, where rotation is slow, two distinct signals may be observed for the two N-methyl carbons. As the temperature increases, these signals broaden and eventually coalesce into a single sharp peak, allowing for the calculation of the rotational energy barrier. st-andrews.ac.uk This analysis provides quantitative insight into the extent of electron delocalization in the molecule.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-N) | 90 - 100 |

| C2 (C-NO₂) | 140 - 150 |

| N-Methyl (CH₃)₂ | 40 - 45 |

Note: Specific chemical shifts can vary depending on the solvent used.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in 1-dimethylamino-2-nitroethylene by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is characterized by several strong absorption bands that confirm its structure. nist.gov

The most prominent features in the spectrum are the bands associated with the nitro group. The asymmetric stretching vibration (ν_as(NO₂)) typically appears as a strong band in the region of 1500-1550 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) is found at a lower frequency, around 1300-1350 cm⁻¹. The exact positions of these bands are sensitive to the electronic effects within the molecule; the extensive conjugation shifts these frequencies compared to a simple nitroalkane.

Other significant absorption bands include the C=C stretching vibration, which is often observed around 1600-1650 cm⁻¹, and C-N stretching vibrations. The planarity and conjugation in the molecule influence the intensity and position of these bands. FTIR analysis, often performed on a KBr wafer or using an Attenuated Total Reflectance (ATR) setup, provides a reliable fingerprint for the compound's identification. nih.govthermofisher.com

Table 3: Key IR/FTIR Absorption Bands for 1-Dimethylamino-2-nitroethylene

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=C Stretch | 1600 - 1650 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |

| C-N Stretch | 1100 - 1200 | Medium |

Source: Data compiled from NIST and PubChem spectral information. nist.govnih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure and Solvatochromism

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. For 1-dimethylamino-2-nitroethylene, the spectrum is dominated by an intense absorption band in the UV-Vis region, which is attributed to a π → π* electronic transition. This transition has significant intramolecular charge-transfer (ICT) character, involving the promotion of an electron from a high-energy occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino end, to a low-energy unoccupied molecular orbital (LUMO), localized on the electron-withdrawing nitroethylene (B32686) end.

This compound exhibits pronounced solvatochromism, meaning its color and UV/Vis absorption maximum (λ_max) change with the polarity of the solvent. nih.govijcce.ac.ir This phenomenon arises because the ground state and the excited state of the molecule are stabilized to different extents by the solvent. Typically, in push-pull systems, the excited state is more polar than the ground state. Therefore, an increase in solvent polarity leads to a greater stabilization of the excited state, which lowers the energy gap for the electronic transition. This results in a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the λ_max. researchgate.net Studying the solvatochromic behavior across a range of solvents provides valuable information about the electronic structure and the change in dipole moment upon electronic excitation.

Table 4: Solvatochromic Data for Structurally Similar Nitro-enamine Dyes

| Solvent | Dielectric Constant (ε) | λ_max (nm) |

|---|---|---|

| Perfluorohexane (B1679568) | 1.68 | ~377 |

| Toluene | 2.38 | ~410 |

| N,N-Dimethylformamide | 36.71 | ~450 |

| Water | 80.10 | ~470 |

Note: Data is illustrative based on the behavior of the analogous compound 1-(4-dimethylaminophenyl)-2-nitroethylene and demonstrates the expected positive solvatochromism. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov An X-ray crystallographic study of 1-dimethylamino-2-nitroethylene would provide unambiguous data on bond lengths, bond angles, and torsional angles.

Such an analysis would be expected to reveal a largely planar molecular structure, which maximizes the overlap between the p-orbitals of the nitrogen and oxygen atoms with the π-system of the ethylene (B1197577) backbone, facilitating electron delocalization. The bond lengths would provide quantitative evidence for this delocalization: the C1-N bond would be shorter than a typical C-N single bond, while the C=C bond would be slightly longer than a typical C=C double bond. Similarly, the C2-N bond of the nitro group would show some shortening. This structural data is crucial for validating the electronic effects inferred from other spectroscopic methods and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. lookchem.com

Mass Spectrometry Techniques for Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. nist.gov For 1-dimethylamino-2-nitroethylene, the molecular weight is 116.12 g/mol . nih.gov

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass spectrum of 1-dimethylamino-2-nitroethylene would show a molecular ion peak at an m/z of 116. The fragmentation pattern provides structural information. Common fragmentation pathways could include the loss of the nitro group (•NO₂), the loss of a methyl radical (•CH₃), or cleavage of the ethylene backbone. Analyzing these fragmentation patterns helps in the unambiguous identification of the compound and can be used in mechanistic studies of reactions where it is an intermediate or product.

Table 5: Expected Key Peaks in the EI-Mass Spectrum

| m/z | Identity |

|---|---|

| 116 | [M]⁺• (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 70 | [M - NO₂]⁺ |

| 44 | [(CH₃)₂N]⁺ |

Source: Data derived from NIST Mass Spectrometry Data Center. nist.gov

Theoretical and Computational Chemistry Studies of 1 Dimethylamino 2 Nitroethylene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Theoretical studies employing quantum chemical calculations have been instrumental in understanding the molecular properties of 1-Dimethylamino-2-nitroethylene (DMANE). Electronic structure calculations are foundational to predicting its reactivity and behavior in chemical reactions.

Detailed investigations have been carried out using Density Functional Theory (DFT) methods, which are well-suited for studying the electronic characteristics of molecules like DMANE. Specifically, the M06-2X and ωB97X-D levels of theory, combined with the 6-311+G(d,p) basis set, have been utilized for geometry optimization and frequency calculations. researchgate.net For more precise energy calculations, single-point energy evaluations have been performed using high-level coupled-cluster methods such as CCSD(T) with an augmented correlation-consistent basis set (aug-cc-pVDZ). researchgate.net

These calculations reveal a molecule with significant electronic polarization due to the push-pull nature of the substituents. The dimethylamino group acts as a strong electron-donating group (EDG), pushing electron density into the C=C double bond. Conversely, the nitro group is a powerful electron-withdrawing group (EWG), pulling electron density away from the double bond. This electronic push-pull system results in a highly polarized ground state, which significantly influences the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Computational methods provide key descriptors that quantify the molecule's electronic and physical properties. These parameters are crucial for predicting its behavior in various chemical environments.

Table 1: Computed Physicochemical Properties of 1-Dimethylamino-2-nitroethylene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈N₂O₂ | ChemScene nih.gov |

| Molecular Weight | 116.12 g/mol | ChemScene nih.gov |

| Topological Polar Surface Area (TPSA) | 46.38 Ų | ChemScene nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 0.2959 | ChemScene nih.gov |

| Hydrogen Bond Acceptors | 3 | ChemScene nih.gov |

| Hydrogen Bond Donors | 0 | ChemScene nih.gov |

Computational Elucidation of Reaction Mechanisms

The atmospheric degradation of 1-Dimethylamino-2-nitroethylene is primarily initiated by hydroxyl (OH) radicals. Theoretical studies have been crucial in elucidating the mechanisms and kinetics of these oxidation reactions. researchgate.net Computational models show that the reaction begins with either the addition of the OH radical to the carbon-carbon double bond or the abstraction of a hydrogen atom from the methyl groups of the dimethylamino moiety. researchgate.netpearson.com

Calculations performed at the M06-2X/6-311+G(d,p) level of theory demonstrate that the OH-addition pathway is significantly more favorable than the H-abstraction pathway. researchgate.net The OH radical can add to either the C1 (α-carbon, adjacent to the amino group) or the C2 (β-carbon, adjacent to the nitro group) of the double bond, leading to two different DMANE-OH adduct intermediates, labeled I1 and I2, respectively. researchgate.net

The investigation reveals the following key findings:

Addition vs. Abstraction : The OH-addition reactions are found to be the dominant initial pathways over H-atom abstraction. researchgate.net

Favorable Adduct Formation : The formation of the C2-adduct (I2) is kinetically more favorable than the C1-adduct (I1). researchgate.net

Rate Constants : The calculated rate constants for the formation of intermediates I1 and I2 are significantly high, indicating the importance of OH-initiated reactions in the atmospheric fate of DMANE. researchgate.net

Table 2: Calculated Rate Constants for the Initial Reaction of DMANE with OH Radical

| Reaction Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH addition to C1 (forming I1) | 1.58 × 10⁻¹⁰ | researchgate.net |

These high rate constants are several orders of magnitude greater than those for the ozonolysis of similar compounds, highlighting that OH-radical-initiated oxidation is a primary degradation route in the atmosphere. researchgate.net

The reaction of 1-Dimethylamino-2-nitroethylene with ozone (O₃) represents another important atmospheric degradation pathway. The kinetics of this reaction have been studied, particularly for the gas-solid interface, which is relevant for airborne particulate matter. numberanalytics.com

A kinetic multilayer model (KM-GAP) was used to analyze the heterogeneous ozonolysis of DMANE. numberanalytics.com This computational modeling showed that the presence of both the electron-donating amino group and the electron-withdrawing nitro group has counterbalancing effects on the reactivity of the C=C double bond towards ozone. While an amino group typically increases the reaction rate compared to simple alkenes, a nitro group significantly decreases it by lowering the energy of the π orbital. numberanalytics.com The study identified products such as dimethylformamide and formaldehyde, which have potential health implications. numberanalytics.com

The kinetic analysis provided distinct rate constants for the reaction occurring on the surface of solid DMANE versus within its bulk.

Table 3: Kinetic Rate Constants for the Gas-Solid Ozonolysis of 1-Dimethylamino-2-nitroethylene

| Reaction Phase | Rate Constant | Reference |

|---|---|---|

| Surface Reaction | 1.8 × 10⁻⁹ cm² molecule⁻¹ s⁻¹ | numberanalytics.com |

These results indicate that the nitro group attached directly to the double bond significantly increases the activation energy for ozonolysis, making it less reactive than alkenes with only amino groups. numberanalytics.com

Energetic and kinetic analyses are essential for determining the most likely transformation pathways and the stability of intermediates and products. In the OH-radical-initiated oxidation of DMANE, computational studies have mapped out the potential energy surface for the subsequent reactions of the initial adducts. researchgate.net

The analysis of the potential energy surface for the initial OH radical reaction shows that the pathway involving OH addition to the C2 carbon is more favorable. researchgate.net This pathway is found to be more exothermic and exergonic compared to the addition at the C1 position. researchgate.net This thermodynamic preference, combined with the lower activation barrier, confirms its dominance as the primary degradation channel.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduyoutube.com The locations and energies of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

For 1-Dimethylamino-2-nitroethylene, the electronic push-pull structure dictates the nature of its frontier orbitals.

HOMO : The HOMO is expected to be localized primarily on the electron-rich part of the molecule, specifically the nitrogen atom of the dimethylamino group and the C1 carbon of the enamine system. This high-energy orbital is the primary site for electron donation, making this region susceptible to attack by electrophiles. youtube.comyoutube.com

LUMO : The LUMO is predicted to be concentrated on the electron-deficient nitroethylene (B32686) fragment, particularly the C2 carbon and the nitro group. This low-energy orbital can accept electrons, making this part of the molecule the target for nucleophiles. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. wikipedia.org The push-pull nature of the substituents in DMANE leads to a smaller HOMO-LUMO gap compared to non-polarized alkenes. This smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations. FMO theory can thus rationalize the high reactivity of DMANE in reactions such as cycloadditions and reactions with electrophiles and nucleophiles. numberanalytics.comucsb.edu

Solvation Effects and Intermolecular Interactions in Reactivity

The reactivity of 1-Dimethylamino-2-nitroethylene can be significantly influenced by its surrounding environment, particularly the solvent. The strong intramolecular charge transfer character of DMANE, resulting from its push-pull electronic structure, makes it highly sensitive to solvent polarity.

Computational and experimental studies on similar solvatochromic dyes, such as 1-(p-dimethylaminophenyl)-2-nitroethylene, show a significant shift in the UV-visible absorption maximum with changing solvent polarity. researchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum. researchgate.net

These findings strongly imply that for 1-Dimethylamino-2-nitroethylene:

Reaction Rates : The rates of reactions involving a change in polarity during the transition from reactants to the transition state will be solvent-dependent. Polar solvents can accelerate reactions that proceed through a more polar transition state.

Theoretical models that incorporate solvent effects, either through implicit continuum models or explicit solvent molecules, are necessary to accurately predict the reactivity of DMANE in the condensed phase.

Catalysis and Asymmetric Synthesis Involving 1 Dimethylamino 2 Nitroethylene

Applications in Organocatalysis and Stereoselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for carbon-carbon bond formation. 1-Dimethylamino-2-nitroethylene and related nitroalkenes are particularly effective substrates in these reactions, especially in stereoselective transformations like the Michael addition.

The primary application of 1-dimethylamino-2-nitroethylene in organocatalysis is as a potent Michael acceptor. The dimethylamino group serves as an excellent leaving group upon nucleophilic attack at the β-carbon, effectively making the compound a synthon for nitroethylene (B32686). Research has extensively focused on the conjugate addition of various nucleophiles, such as aldehydes, ketones, and nitroalkanes, to nitroalkenes. nih.govmdpi.com These reactions are of significant interest because the resulting products, containing a nitro group, are valuable synthetic intermediates that can be readily converted into other functional groups like amines, making them precursors to complex molecules such as γ-amino acids. nih.govorganic-chemistry.org

Key strategies in organocatalysis involving nitroalkenes include:

Enamine Catalysis: Chiral secondary amines, such as derivatives of proline, react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamine intermediates. These enamines then add to the nitroalkene. For instance, (S)-diphenylprolinol silyl (B83357) ether has been proven highly effective in catalyzing the addition of aldehydes to nitroethylene, proceeding via an enamine mechanism to yield β-substituted-δ-nitroalcohols in nearly optically pure form. nih.govorganic-chemistry.org

Bifunctional Catalysis: Catalysts that possess both a Brønsted basic site and a hydrogen-bond donor site can simultaneously activate the nucleophile and the electrophile. For the addition of nitroalkanes to nitroalkenes, a challenging reaction prone to oligomerization, a unique bifunctional catalyst combining a dimethylaminopyridine (DMAP) unit with a thiourea (B124793) moiety has been developed. msu.edu The basic DMAP deprotonates the nitroalkane to form a nitronate, while the thiourea group activates the nitroalkene via double hydrogen-bonding, bringing the two reactants together in a well-organized, chiral environment to facilitate the reaction with high stereocontrol. mdpi.commsu.eduamazonaws.com

The reaction between electron-rich aromatic compounds and 1-dimethylamino-2-nitroethylene, often under Friedel-Crafts conditions using an acid catalyst like trifluoroacetic acid, also falls under the umbrella of organocatalysis, where the acid activates the substrate towards nucleophilic attack.

Metal-Catalyzed Reactions (e.g., Palladium, Ruthenium Complexes)

While organocatalysis is prominent, metal-catalyzed transformations also offer powerful methods for functionalizing molecules with structures similar to 1-dimethylamino-2-nitroethylene. Palladium and ruthenium complexes are at the forefront of these methodologies, enabling reactions that are often complementary to organocatalytic approaches.

Palladium Catalysis: Palladium catalysts are renowned for their ability to mediate a vast array of cross-coupling and addition reactions. nih.gov For substrates like nitroalkenes, palladium catalysis can be applied to form C-C and C-N bonds.

Addition of Nitroalkanes to Alkenes: Researchers have developed methods for the palladium-catalyzed addition of acidic C-H bonds, such as those in nitroalkanes, to unactivated alkenes. chemistryviews.org In a typical mechanism, the palladium catalyst activates the alkene double bond. A nitronate anion, formed by the deprotonation of a nitroalkane, then acts as a nucleophile, attacking the coordinated alkene to form an alkylpalladium intermediate. Subsequent protonolysis releases the product and regenerates the active catalyst. chemistryviews.org This strategy is highly relevant for potential reactions with 1-dimethylamino-2-nitroethylene, which combines the functionalities of a nitroalkene and a good leaving group.

Hydroamination Reactions: The palladium-catalyzed intermolecular hydroamination of vinylarenes with arylamines has been shown to be an efficient route to sec-phenethylamine products. organic-chemistry.org These reactions often require an acid co-catalyst to achieve high rates and yields. The versatility of palladium catalysis in forming C–N bonds is a cornerstone of modern synthesis, providing access to anilines and their derivatives, which are prevalent in pharmaceuticals and organic materials. nih.gov

Ruthenium Catalysis: Ruthenium catalysts are known for their unique reactivity, particularly in cycloaddition and metathesis reactions. Although specific applications using 1-dimethylamino-2-nitroethylene as a substrate are not as widely documented as for palladium, related transformations highlight its potential. For example, ruthenium(II) complexes have been successfully employed in the cyclization of azabenzonorbornadienes with alkynes to create complex dihydrobenzoindole frameworks. scite.ai Such catalytic systems, known for facilitating complex bond reorganizations, could potentially be applied to harness the reactivity of the conjugated system in 1-dimethylamino-2-nitroethylene for the synthesis of novel heterocyclic structures.

Development of Enantioselective Methodologies

A major focus in the application of 1-dimethylamino-2-nitroethylene and related nitroalkenes is the development of methods that control the absolute stereochemistry of the products. The synthesis of single-enantiomer compounds is critical in pharmaceutical and materials science.

The enantioselective organocatalytic Michael addition of aldehydes and ketones to nitroalkenes stands as a benchmark for this approach. nih.govmdpi.com The strategy relies on a chiral catalyst to create a stereochemically defined environment for the C-C bond-forming step. A highly successful methodology involves the use of a chiral pyrrolidine (B122466) catalyst, such as (S)-diphenylprolinol silyl ether, often in conjunction with an acidic co-catalyst. nih.govorganic-chemistry.org The acid is believed to facilitate catalyst turnover and prevent catalyst deactivation. nih.gov This system has been shown to promote the addition of a wide range of aldehydes to nitroethylene with excellent enantioselectivity, typically exceeding 95% ee. organic-chemistry.org

Bifunctional catalysts have also been instrumental in developing enantioselective methods. A catalyst featuring a chiral 1,1'-binaphthyl backbone equipped with both a thiourea and a DMAP group has been engineered for the direct Michael addition of nitroalkanes to nitroalkenes. msu.eduamazonaws.com This catalyst operates by holding the deprotonated nitroalkane (nitronate) and the nitroalkene electrophile in a specific orientation via non-covalent interactions, leading to excellent asymmetric induction (91-95% ee). msu.edu

The table below summarizes representative findings in the development of enantioselective Michael additions to nitroalkenes, which are directly relevant to the application of 1-dimethylamino-2-nitroethylene.

| Nucleophile | Catalyst | Co-Catalyst/Additive | Diastereoselectivity (syn/anti) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | (R,R)-DPEN-Thiourea | 4-Nitrophenol | 9:1 | 99% (syn) | 99% | mdpi.com |

| n-Pentanal | (S)-Diphenylprolinol silyl ether | 3-Nitrobenzoic Acid | Not Applicable | >95% | 95% | nih.govorganic-chemistry.org |

| Nitromethane (B149229) | (R)-DMAP-Thiourea Hybrid | None | Not Applicable | 91% | 85% | msu.edu |

| Cyclopentanone | (R,R)-DPEN-Thiourea | 4-Nitrophenol | 8:2 | 97% (syn) | 95% | mdpi.com |

These methodologies provide efficient access to highly functionalized, enantioenriched building blocks that are precursors to valuable compounds like γ2-amino acids. nih.govorganic-chemistry.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Transformations and Reagent Derivatization

1-Dimethylamino-2-nitroethylene (DMANE) is recognized as a potent electrophilic vinylating agent. Its utility stems from the electron-withdrawing nitro group, which activates the double bond for nucleophilic attack, and the dimethylamino group, which acts as an excellent leaving group. This reactivity is being exploited in a variety of novel synthetic transformations.

A primary area of research involves the reaction of DMANE with electron-rich aromatic and heteroaromatic compounds. It serves as a direct method to introduce a 2-nitrovinyl side chain, a precursor to various functional groups. For instance, DMANE reacts efficiently with indoles to form 3-(2-nitrovinyl)indoles, which are key intermediates in the synthesis of tryptamines and other pharmaceutically relevant indole (B1671886) alkaloids. nih.govsigmaaldrich.comerowid.org The reaction is typically conducted in trifluoroacetic acid, which acts as both a solvent and a catalyst. erowid.orgnih.gov

Recent studies have expanded the scope of DMANE in heterocyclic synthesis. It participates in cycloaddition reactions, acting as a two-carbon component. For example, it reacts with in situ generated nitrile oxides to form 4-nitroisoxazoles. researchgate.netcolab.ws A notable transformation involves the reaction with 4-azidofuroxans, proceeding via an eliminative azide–olefin cycloaddition to regioselectively produce (4-nitro-1,2,3-triazolyl)furoxans. researchgate.netmdpi.com This reaction provides a straightforward route to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.